(3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone

5-HT1A receptor agonist Obsessive-compulsive disorder Rapid-acting therapeutic

The compound (3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone, functionally identified by its development code DSP-1181, is a synthetic small molecule belonging to the aryl sulfonyl piperidine class. It acts as a long-acting, potent, and full serotonin 5-HT1A receptor agonist.

Molecular Formula C16H21F2NO3S
Molecular Weight 345.4
CAS No. 1797080-39-7
Cat. No. B2379300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone
CAS1797080-39-7
Molecular FormulaC16H21F2NO3S
Molecular Weight345.4
Structural Identifiers
SMILESCC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C16H21F2NO3S/c1-11(2)10-23(21,22)13-5-7-19(8-6-13)16(20)12-3-4-14(17)15(18)9-12/h3-4,9,11,13H,5-8,10H2,1-2H3
InChIKeyNAOHWAZCGQEZPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone CAS 1797080-39-7 – Overview & Vendor Selection


The compound (3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone, functionally identified by its development code DSP-1181, is a synthetic small molecule belonging to the aryl sulfonyl piperidine class. It acts as a long-acting, potent, and full serotonin 5-HT1A receptor agonist [1]. Developed through a joint research program between Sumitomo Dainippon Pharma Co., Ltd. and Exscientia Ltd., it was discovered using an artificial intelligence platform and advanced into a Phase I clinical study in Japan in 2020 for the treatment of obsessive-compulsive disorder (OCD) [2]. Its structural features include a 3,4-difluorophenyl group connected to a piperidine ring via a methanone linker, with the piperidine nitrogen substituted by an isobutylsulfonyl group; this specific combination of substituents is essential for the molecular interaction profile that distinguishes it from other 5-HT1A agonists [3].

Why (3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone Cannot Be Substituted with Generic 5-HT1A Agonists


The serotonin 5-HT1A receptor agonist class is pharmacologically heterogeneous, encompassing full agonists, partial agonists, and biased agonists with markedly different efficacy, functional selectivity, and pharmacokinetic profiles [1]. Commercially available or literature-standard alternatives such as buspirone or 8-OH-DPAT differ critically in their intrinsic activity at the receptor: buspirone is a partial agonist, which limits its maximal therapeutic effect and contributes to a delayed onset of action, while 8-OH-DPAT lacks oral bioavailability and appropriate duration of action for therapeutic use [1]. In preclinical OCD models, even among molecules targeting the same receptor, only DSP-1181 demonstrated a rapid therapeutic effect following a single administration, whereas both the SSRI escitalopram and the partial 5-HT1A agonist buspirone required repeated dosing to achieve comparable behavioral suppression [2]. Consequently, procuring a generic 5-HT1A agonist or a close structural analog from the aryl sulfonyl piperidine class without verified equivalence data carries a high risk of obtaining a molecule with a different efficacy ceiling, slower onset, or distinct off-target binding signature, which would invalidate experimental reproducibility and translational relevance [3].

Quantitative Differentiation Evidence for (3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone Against Comparators


Rapid Onset of Anti-Compulsive Efficacy: Single-Dose DSP-1181 vs. Repeated-Dose Escitalopram and Buspirone in an Optogenetic Mouse Model of OCD

In a validated non-clinical optogenetic OCD mouse model, a single administration of DSP-1181 was sufficient to reduce the pathologically elevated grooming time to levels comparable to the control group. By contrast, both the SSRI escitalopram, a current first-line OCD pharmacotherapy, and the 5-HT1A partial agonist buspirone required repeated administration to achieve a comparable suppression of compulsive grooming behavior [1]. This finding provides direct in vivo evidence that the pharmacodynamic profile of DSP-1181 enables a faster onset of therapeutic action than standard-of-care comparators acting on the serotonin system.

5-HT1A receptor agonist Obsessive-compulsive disorder Rapid-acting therapeutic Optogenetic model Preclinical psychiatry

AI-Accelerated Discovery & Development: 12-Month Exploratory Phase vs. Industry Standard 4.5 Years

The discovery and optimization of DSP-1181 were completed within an exploratory research phase of less than 12 months, achieved through the integration of Exscientia's Centaur Chemist AI platform with Sumitomo Dainippon Pharma's monoamine GPCR expertise [1]. This represents a reduction of approximately 78% compared to the pharmaceutical industry benchmark of 4.5 years for the exploratory research phase using conventional drug discovery methods [2]. A total of only 350 molecules were synthesized and assayed during the discovery of DSP-1181—approximately one-fifth of the typical number—indicating a substantially higher hit-to-lead efficiency enabled by the AI-driven design-make-test-analyze cycle [3].

AI-driven drug discovery Research productivity Timeline reduction Drug development efficiency Exploratory research phase

Full Agonist at 5-HT1A vs. Partial Agonist Buspirone: Pharmacological Differentiation with Implications for Efficacy Ceiling

DSP-1181 is characterized as a full, long-acting serotonin 5-HT1A receptor agonist, in contrast to buspirone, which is a partial agonist at the same receptor [1]. This pharmacological distinction is functionally meaningful: full agonists can elicit the maximal receptor-mediated response upon binding, whereas partial agonists produce only a submaximal response regardless of concentration, effectively imposing a ceiling on therapeutic efficacy [2]. The publicly available data from the DSP-1181 patent family (US10800755) further indicate that representative examples from this chemical series display 5-HT1A binding affinities in the subnanomolar to low nanomolar Ki range (e.g., 0.100–1.40 nM in radioligand displacement assays using CHO-K1 cells expressing human recombinant 5-HT1A receptor), consistent with high-potency receptor engagement [3]. Buspirone, by comparison, exhibits a reported Ki of approximately 20–30 nM at human 5-HT1A and an Emax substantially below that of the endogenous ligand serotonin, confirming its partial agonist profile [2].

5-HT1A receptor Full agonist vs. partial agonist Intrinsic efficacy Serotonin receptor pharmacology OCD pharmacotherapy

Orally Active Long-Acting Agent Designed for Once-Daily Dosing vs. Short-Half-Life Research Tools

DSP-1181 has been explicitly developed and announced by its sponsors as an orally active, long-acting agent intended for once-daily administration in a chronic indication (obsessive-compulsive disorder) [1]. The structural features of the compound—specifically the isobutylsulfonyl substituent on the piperidine ring—are consistent with metabolic stabilization strategies commonly employed to reduce oxidative metabolism and extend half-life [2]. In contrast, widely used 5-HT1A research tool compounds such as 8-OH-DPAT possess very short elimination half-lives (reported t1/2 of approximately 12–27 minutes in rat plasma) and limited oral bioavailability, restricting their utility to acute parenteral administration paradigms [3]. While publicly disclosed human pharmacokinetic parameters for DSP-1181 are not yet available from the Phase I study, the explicit development goal of long-acting oral dosing represents a design intent that distinguishes this compound from short-acting pharmacological probes.

Oral bioavailability Long-acting agonist Pharmacokinetics Once-daily dosing Chronic OCD therapy

Optimal Research Applications for (3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone (DSP-1181) Based on Evidence


Preclinical Pharmacology of Rapid-Onset Anti-Compulsive Mechanisms

Given the evidence that a single administration of DSP-1181, but not escitalopram or buspirone, acutely suppresses compulsive-like grooming in the optogenetic OCD mouse model [1], this compound is the appropriate choice for research programs focused on dissecting the neurocircuitry of rapid behavioral modulation via 5-HT1A receptors. Its full agonist profile and rapid-onset efficacy enable acute dosing experimental designs that are precluded with SSRIs or partial agonists.

Tool Compound for Dissecting Full 5-HT1A Receptor Agonism in Functional Assays

For in vitro pharmacological studies comparing the downstream signaling consequences of full versus partial 5-HT1A receptor activation, DSP-1181 provides a full-agonist reference standard within the aryl sulfonyl piperidine chemical space. As demonstrated by the patent-derived binding data showing subnanomolar affinity for the human 5-HT1A receptor [2], DSP-1181 or its closely related patent series analogs (e.g., Examples with Ki of 0.100–1.40 nM) can be used to define the maximal efficacy window in assays such as GTPγS binding, cAMP inhibition, or β-arrestin recruitment, against which partial agonists like buspirone (Ki ~20–30 nM) can be benchmarked.

Chronic Oral Dosing Paradigms for In Vivo Behavioral Studies

The explicit development of DSP-1181 as an orally active, long-acting agent suitable for once-daily dosing [3] makes it the preferred 5-HT1A agonist for long-term rodent behavioral studies—such as chronic social defeat stress, repeated marble burying, or scheduled-induced polydipsia—where sustained target engagement is required. Short-half-life tools like 8-OH-DPAT (t1/2 < 30 minutes in rat) are unsuitable for such chronic paradigms.

AI-Discovery Benchmarking and Medicinal Chemistry Optimization Studies

As the first AI-designed drug candidate to enter human clinical trials, with exploratory research completed in under 12 months and only 350 compounds synthesized [4], DSP-1181 serves as a unique benchmark compound for computational chemistry and AI-driven drug discovery programs. Research groups developing or validating de novo molecular generation algorithms, active learning platforms, or multi-parameter optimization workflows can use this compound and its associated patent SAR data as a reference case study for evaluating predictive model performance.

Quote Request

Request a Quote for (3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.